7-Chloroquinoline-8-carbaldehyde

Quality Control Synthetic Chemistry Procurement Specifications

For medicinal chemistry and antimalarial SAR programs, the 7-chloro substitution pattern is critical for potency. The adjacent chloro and aldehyde groups confer unique electronic properties that govern nucleophilic substitution kinetics and condensation selectivity. The ≥98% purity grade minimizes catalyst-poisoning impurities in metal-catalyzed cross-couplings and multi-component condensations. This compound also offers a validated baseline for MAO-B selectivity (IC₅₀ = 1.13 μM, ~89-fold over MAO-A). Procure with confidence for convergent syntheses requiring unprotected aldehyde handles.

Molecular Formula C10H6ClNO
Molecular Weight 191.61
CAS No. 1260759-71-4
Cat. No. B2833347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-8-carbaldehyde
CAS1260759-71-4
Molecular FormulaC10H6ClNO
Molecular Weight191.61
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1
InChIInChI=1S/C10H6ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H
InChIKeyPAZMEPNMRCLGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinoline-8-carbaldehyde CAS 1260759-71-4: Scientific Procurement and Specification Guide


7-Chloroquinoline-8-carbaldehyde (CAS 1260759-71-4) is a heterocyclic aromatic aldehyde belonging to the quinoline family, characterized by a chlorine atom at the 7-position and an aldehyde group at the 8-position of the quinoline ring . The compound has the molecular formula C₁₀H₆ClNO and a molecular weight of 191.61 g/mol [1]. The unique juxtaposition of the chlorine and aldehyde substituents at adjacent positions on the quinoline scaffold confers distinct electronic and steric properties that directly influence its reactivity profile as a synthetic intermediate .

7-Chloroquinoline-8-carbaldehyde: Why Structural Position Determines Functional Utility


Substitution within the 7-chloroquinoline-8-carbaldehyde framework cannot be casually interchanged with other chloroquinoline carbaldehydes due to the critical influence of substitution pattern on both reactivity and downstream biological outcomes. The adjacent positioning of the 7-chloro and 8-carbaldehyde groups creates a unique electronic environment that governs nucleophilic substitution kinetics and condensation selectivity relative to isomers bearing substituents at distal positions . Furthermore, systematic structure-activity relationship (SAR) studies in antiplasmodial research have demonstrated that the 7-chloroquinoline moiety confers enhanced antimalarial potency compared to other substitution patterns, while positional interchange of this group decreases efficacy [1]. Consequently, substituting an alternative chloroquinoline carbaldehyde—such as 2-chloroquinoline-3-carbaldehyde, 5-chloroquinoline-8-carbaldehyde, or 7-chloroquinoline-3-carbaldehyde—without rigorous revalidation of reaction conditions and biological activity introduces substantial technical risk .

7-Chloroquinoline-8-carbaldehyde: Comparative Quantitative Evidence for Scientific Procurement


Purity Grade Differentiation Across Commercial Suppliers

7-Chloroquinoline-8-carbaldehyde is commercially available at two distinct purity specifications that materially impact downstream synthetic outcomes. Multiple suppliers offer the compound at ≥98% purity , while alternative vendors supply the compound at 95%+ or 97% purity . This difference in baseline purity translates directly to varying levels of unidentified impurities that may interfere with sensitive catalytic reactions, compromise crystallization outcomes, or generate confounding artifacts in biological assays.

Quality Control Synthetic Chemistry Procurement Specifications

Storage Stability and Handling Requirements Differential

High-purity (≥98%) 7-chloroquinoline-8-carbaldehyde requires storage at 4°C under a nitrogen atmosphere to maintain integrity , whereas lower-purity commercial grades (95–97%) are supplied with standard ambient storage recommendations without specified atmospheric protection . The nitrogen atmosphere requirement for the high-purity grade indicates potential sensitivity of the aldehyde functionality to oxidative degradation, a factor that may influence batch-to-batch reproducibility in long-term synthetic campaigns.

Compound Stability Storage Optimization Procurement Logistics

Monoamine Oxidase Isoform Selectivity Profile

7-Chloroquinoline-8-carbaldehyde displays a measurable selectivity profile for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A) in fluorescence-based inhibition assays. The compound inhibits MAO-B with an IC₅₀ value of 1.13 × 10³ nM (1.13 μM), whereas it exhibits negligible activity against MAO-A with an IC₅₀ greater than 1.00 × 10⁵ nM (>100 μM) [1]. This selectivity ratio of approximately 89-fold may inform its utility as a scaffold for developing MAO-B-preferring chemical probes, particularly when compared to non-selective quinoline carbaldehyde analogs.

MAO Inhibition Enzyme Selectivity Medicinal Chemistry

Synthetic Utility in Mixed Lithium-Magnesium Reagent Methodology

7-Chloroquinoline-8-carbaldehyde has been validated as a competent substrate in mixed lithium-magnesium reagent chemistry for the synthesis of functionalized 7-chloroquinoline derivatives [1]. This methodology offers advantages over traditional multi-step approaches that historically produced 7-chloroquinoline derivatives in low yields [2]. The aldehyde functionality at the 8-position enables direct transformation without requiring pre-activation or protecting group strategies, streamlining synthetic routes that would otherwise necessitate additional steps.

Organometallic Chemistry Synthetic Methodology Reaction Optimization

7-Chloroquinoline-8-carbaldehyde: Validated Application Scenarios for Research Procurement


High-Precision Synthetic Chemistry Requiring ≥98% Purity Aldehyde Building Blocks

Laboratories conducting stoichiometry-sensitive reactions—including catalytic transformations, multi-component condensations, and metal-catalyzed cross-couplings—should procure the ≥98% purity grade of 7-chloroquinoline-8-carbaldehyde. The 3–5% purity differential relative to standard-grade material translates to reduced baseline impurities that can poison catalysts or generate side products requiring chromatographic separation . This grade also provides nitrogen-atmosphere, refrigerated storage conditions that preserve aldehyde integrity during extended use .

Structure-Activity Relationship Studies Targeting MAO-B Selective Inhibition

Medicinal chemistry programs investigating monoamine oxidase isoform selectivity may utilize 7-chloroquinoline-8-carbaldehyde as a starting scaffold for derivatization. The compound's baseline selectivity profile—approximately 89-fold preference for MAO-B (IC₅₀ = 1.13 μM) over MAO-A (IC₅₀ > 100 μM)—provides a quantifiable reference point for evaluating the impact of subsequent functional group modifications on selectivity ratios . This selectivity distinguishes it from less discriminatory quinoline carbaldehyde analogs.

Antiplasmodial Drug Discovery Leveraging 7-Chloroquinoline Pharmacophore

The 7-chloroquinoline moiety has been established through systematic SAR studies as a pharmacophore that enhances antimalarial potency relative to alternative substitution patterns . 7-Chloroquinoline-8-carbaldehyde serves as a versatile synthetic entry point for introducing this privileged scaffold into hybrid molecules—including chalcone-quinoline conjugates and triazole-linked systems—with the aldehyde handle enabling facile conjugation to amines, hydrazines, and other nucleophilic partners . Researchers developing antimalarial candidates should prioritize this specific substitution pattern over other chloroquinoline carbaldehydes to maintain established SAR relationships.

Organometallic Derivatization Using Mixed Lithium-Magnesium Reagent Protocols

Synthetic groups employing turbo-Grignard or mixed lithium-magnesium reagent methodologies can utilize 7-chloroquinoline-8-carbaldehyde as a validated substrate for direct functionalization without protecting group manipulation . This application scenario is particularly relevant for convergent syntheses where the aldehyde serves as an electrophilic handle for nucleophilic addition, offering a more streamlined alternative to traditional multi-step 7-chloroquinoline synthetic routes historically characterized by low yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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